molecular formula C16H9BrCl2N2OS B2710637 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide CAS No. 301236-80-6

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide

Cat. No.: B2710637
CAS No.: 301236-80-6
M. Wt: 428.13
InChI Key: UYRPGXUBVCRMNZ-UHFFFAOYSA-N
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Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is a benzamide derivative featuring a thiazole ring substituted with a 4-bromophenyl group at the 4-position and a 2,4-dichlorobenzamide moiety at the 2-position. Its structure combines electron-withdrawing substituents (bromine and chlorine atoms) with a heterocyclic thiazole core, which may enhance binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2N2OS/c17-10-3-1-9(2-4-10)14-8-23-16(20-14)21-15(22)12-6-5-11(18)7-13(12)19/h1-8H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRPGXUBVCRMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Dichlorobenzamide: The final step involves coupling the brominated thiazole derivative with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring or the benzamide moiety.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Comparison of Key Benzamide Derivatives

Compound Name Substituents (Thiazole Position 4 / Benzamide) Reported Activity (p < 0.05) Key References
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide (Target) 4-Bromophenyl / 2,4-dichloro Not reported
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl / 2-phenoxy 129.23% growth modulation
4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine 4-Bromophenyl / dimethylamino-benzylidene Not reported (yellowish white crystals, m.p. 117–120°C)
N-(2-Aminoethyl)-N-(4-bromophenyl)-2,4-dichlorobenzamide 4-Bromophenyl / 2,4-dichloro + aminoethyl Antitrypanosomal activity (Trypanosoma brucei)
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide 4-Chlorophenyl / 3,4,5-trimethoxy Not reported (CAS: 313959-48-7)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The methylphenyl derivative (129.23% activity) outperforms nitrophenyl analogs (119.09%) in growth modulation, suggesting electron-donating groups may enhance activity in certain contexts .
  • Aminoethyl vs. Thiazole Linkers: The aminoethyl-substituted analog in shows potent antitrypanosomal activity, highlighting the role of flexible side chains in accessing biological targets. In contrast, the rigid thiazole core in the target compound may restrict conformational flexibility but improve metabolic stability .

Structural and Crystallographic Insights

Table 2: Crystallographic and Physical Properties

Compound Name Crystallographic Features Melting Point/Stability References
N-(2-Nitrophenyl)-4-bromo-benzamide Two molecules (A and B) per asymmetric unit Not reported
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Planar thiazole ring; hydrogen-bonded dimerization 117–120°C (similar derivatives)

Key Observations :

  • Packing and Hydrogen Bonding: Derivatives like 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine form hydrogen-bonded dimers, which may influence solubility and crystallinity .
  • Asymmetric Unit Complexity : The nitro-substituted analog in exhibits two molecules per asymmetric unit, suggesting polymorphism or varied conformational states that could complicate formulation .

Pharmacological and Functional Comparisons

  • Protein Interaction Inhibition: identifies bromophenyl-thiazole derivatives (e.g., 2-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide) as inhibitors of protein-protein interactions (25% inhibition at 5 μM). The target compound’s dichlorobenzamide group may enhance binding affinity compared to mono-halogenated analogs .

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C16H10Cl2N2SC_{16}H_{10}Cl_2N_2S with a molecular weight of approximately 349.24 g/mol. It features a thiazole ring, which is known for its diverse biological activities, linked to a dichlorobenzamide moiety. The presence of bromine on the phenyl group enhances its biological efficacy and selectivity.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)-thiazol-2-amine with appropriate acylating agents. Characterization methods such as NMR and mass spectrometry confirm the structural integrity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit promising antimicrobial properties. For instance, in vitro tests showed that certain derivatives displayed activity comparable to standard antibiotics like norfloxacin (antibacterial) and fluconazole (antifungal) . The results indicated that compounds derived from this structure could effectively combat microbial resistance.

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeStandard ComparisonResult
p2AntibacterialNorfloxacinComparable
p3AntifungalFluconazoleComparable
p6AntibacterialNorfloxacinComparable

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, one study reported that compound p2 showed significant cytotoxicity against MCF7 (human breast adenocarcinoma) cells when assessed using the Sulforhodamine B assay. This compound's efficacy was found to be comparable to the standard chemotherapeutic agent 5-fluorouracil .

Table 2: Anticancer Activity Results

CompoundCell LineStandard ComparisonIC50 (µM)
p2MCF75-Fluorouracil12
p3MCF75-Fluorouracil20
p6MCF75-Fluorouracil15

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The thiazole ring is believed to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways and modulate signaling pathways involved in cell proliferation .

Case Studies

A notable case study involved testing a series of thiazole derivatives for their antimicrobial and anticancer activities. The study highlighted that modifications to the thiazole structure significantly affected biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis using 4-bromophenyl thiourea and α-haloketones under reflux in ethanol .
  • Step 2 : Amide coupling of the thiazole intermediate with 2,4-dichlorobenzoyl chloride using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM at 0–5°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Critical Parameters : Temperature control during amide coupling prevents side reactions like hydrolysis. Solvent choice (e.g., DCM vs. THF) impacts reaction kinetics .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., bromophenyl, dichlorobenzamide) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z: ~442.5 g/mol for [M+H]+^+) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Bromine vs. Chlorine : Bromine at the 4-phenyl position enhances hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets), while 2,4-dichloro substitution on benzamide improves metabolic stability .
  • Thiazole Ring : The thiazole core is critical for π-π stacking with aromatic residues in enzymes (e.g., COX-2, EGFR) .
    • Experimental Design : Compare IC50_{50} values against analogs (e.g., chloro vs. methoxy substituents) using kinase inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Root Cause Analysis :

  • Assay Variability : Differences in cell lines (e.g., Gram-positive bacteria vs. HeLa cells) or endpoint measurements (MIC vs. apoptosis markers) .
  • Solubility Issues : Low aqueous solubility may lead to false negatives; use DMSO/PBS co-solvents with concentrations <0.1% to avoid cytotoxicity .
    • Validation Approach : Reproduce studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing; NCI-60 panel for anticancer screening) .

Q. How can computational modeling predict target interactions and optimize lead derivatives?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB ID: 1M17); prioritize derivatives with lower binding energies (<-8 kcal/mol) .
  • ADMET Prediction : SwissADME to assess bioavailability (e.g., Lipinski’s Rule of Five) and toxicity (e.g., Ames test alerts) .
    • Case Study : A derivative with a morpholine substituent showed improved solubility (LogP reduced from 4.2 to 3.1) without compromising EGFR affinity .

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